molecular formula C13H14S B14596859 Thiophene, 3-ethyl-2-methyl-5-phenyl- CAS No. 61285-36-7

Thiophene, 3-ethyl-2-methyl-5-phenyl-

Cat. No.: B14596859
CAS No.: 61285-36-7
M. Wt: 202.32 g/mol
InChI Key: RIQWQNGNHRQTKW-UHFFFAOYSA-N
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Description

Thiophene derivatives are five-membered heterocyclic compounds containing sulfur, widely studied for their pharmacological and material science applications. The compound 3-ethyl-2-methyl-5-phenylthiophene features a thiophene ring substituted with ethyl (C3), methyl (C2), and phenyl (C5) groups. These substituents influence its physicochemical properties and biological activity.

Properties

CAS No.

61285-36-7

Molecular Formula

C13H14S

Molecular Weight

202.32 g/mol

IUPAC Name

3-ethyl-2-methyl-5-phenylthiophene

InChI

InChI=1S/C13H14S/c1-3-11-9-13(14-10(11)2)12-7-5-4-6-8-12/h4-9H,3H2,1-2H3

InChI Key

RIQWQNGNHRQTKW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1)C2=CC=CC=C2)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Thiophene, 3-ethyl-2-methyl-5-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Substituent Effects on Reactivity and Bioactivity

Substituent Position Group Type Observed Impact Example Compound
C2 Methyl (Electron-Donating) Increases ring stability, directs electrophilic substitution
C3 Ethyl (Electron-Donating) Enhances lipophilicity, alters metabolic pathways Target Compound
C5 Phenyl (Conjugation) Improves UV absorption, potential anticancer activity

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) LogP
3-Ethyl-2-Methyl-5-Phenylthiophene ~230 (estimated) 90–110 (estimated) 4.2
2-(4-Fluorophenyl)-5-Iodobenzylthiophene 428.3 145–150 5.8
2-(3,5-Dimethylbenzoyl)Thiophene 298.4 160–165 3.5

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